N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-14(20-11(2)17-10)8-9-16-15(18)12-4-6-13(19-3)7-5-12/h4-7H,8-9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSRRNAOCXNRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide involves several steps. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This method involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then subjected to further reactions to introduce the 2,4-dimethyl and 5-ethyl substituents .
For the industrial production of this compound, large-scale synthesis may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The final step involves the coupling of the thiazole intermediate with 4-methoxybenzoyl chloride to form the desired product .
Chemical Reactions Analysis
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrothiazoles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide has diverse scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects . The compound’s anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthetic pathways, and functional properties of related thiazole-benzamide derivatives.
Structural Analogues
Key Observations :
- Substituent Effects : The 2,4-dimethyl group on the thiazole (target compound) enhances hydrophobicity compared to halogenated (e.g., chloro in ) or aryl-substituted (e.g., phenyl in ) analogs.
- Linker Flexibility : The ethyl spacer in the target compound may improve conformational flexibility relative to rigid acetamide or sulfanyl linkers (e.g., ).
Functional Insights :
- The 4-methoxy group in the target compound and its analogs (e.g., ) enhances solubility relative to non-polar aryl substituents.
- Thiazole dimethyl groups (as in the target) may improve metabolic stability compared to halogenated derivatives (e.g., ).
Biological Activity
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide is a synthetic compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula . The presence of both a thiazole ring and a methoxybenzamide moiety contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O3S |
| Molecular Weight | 304.40 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate the activity of specific enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes that are crucial in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It may act as an allosteric modulator at certain receptor sites, impacting neurotransmitter release and cellular excitability.
Biological Activities
Research has shown that this compound exhibits various biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens.
- Anticancer Potential: Investigations into its anticancer effects have indicated potential efficacy in inhibiting tumor cell proliferation in vitro.
- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various thiazole derivatives, including this compound. It was found to significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity.
Study 2: Antimicrobial Efficacy
In another study published in Antibiotics, the compound demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
Study 3: Mechanistic Insights
A mechanistic study conducted using biochemical assays revealed that the compound inhibits key enzymes involved in the inflammatory response, suggesting its potential use in treating inflammatory diseases.
Q & A
Basic Research Question
- NMR Spectroscopy : 1H and 13C NMR confirm the thiazole proton environment (δ 2.5–3.0 ppm for methyl groups) and benzamide carbonyl resonance (δ ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass 350.1095 for C19H21N3O2S) .
- X-ray Crystallography : Resolves stereochemical uncertainties in solid-state conformation, particularly for the ethyl linker and methoxybenzamide orientation .
How does this compound compare to structurally similar thiazole derivatives in biological activity?
Advanced Research Question
- Anticancer Activity : Compared to analogs like 4-(2,4-dimethylthiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine, the methoxybenzamide group enhances solubility but may reduce kinase inhibition potency due to steric hindrance .
- Antimicrobial Screening : Thiazole-ethylamide derivatives show moderate activity against Gram-positive bacteria (MIC ~8 µg/mL), but the 4-methoxy group does not significantly improve efficacy over methyl or chloro substituents .
What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Advanced Research Question
- Fragment Replacement : Systematically modifying the benzamide (e.g., replacing methoxy with nitro or trifluoromethyl groups) and thiazole substituents (e.g., alkyl vs. aryl) to assess impact on bioactivity .
- Computational Docking : Using AutoDock Vina to predict binding affinities to targets like CDK2 or PTHLH, validated by enzyme inhibition assays (IC50 measurements) .
- Metabolic Stability Assays : Incubating with liver microsomes to correlate substituents (e.g., methoxy vs. methyl) with half-life improvements .
How can researchers address contradictions in reported biological data for this compound?
Advanced Research Question
- Assay Standardization : Discrepancies in anticancer IC50 values (e.g., 2 µM vs. 10 µM) may arise from cell line variability (e.g., HeLa vs. MCF-7). Use standardized protocols (e.g., NCI-60 panel) and control compounds .
- Solubility Adjustments : Bioactivity variations in microbial studies may stem from DMSO concentration differences. Pre-solubilize in <0.1% DMSO and confirm via HPLC .
What strategies are effective for improving the compound’s pharmacokinetic profile?
Advanced Research Question
- Prodrug Design : Esterification of the benzamide (e.g., methoxy to methyl ester) enhances oral bioavailability, as shown in rat models with 2-fold AUC increases .
- Lipophilicity Reduction : Introducing polar groups (e.g., hydroxyl or carboxylate) on the ethyl linker improves aqueous solubility but may require PEGylation to maintain blood-brain barrier penetration .
How can researchers validate target engagement in cellular models?
Advanced Research Question
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., CDK2) by measuring protein thermal stability shifts in lysates treated with 10 µM compound .
- siRNA Knockdown : Correlate reduced target protein levels (e.g., via siRNA against CDK2) with diminished compound efficacy (e.g., apoptosis assays) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
